Ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate
Description
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-3-11-7(10)8(2)4-6(8)5-9/h6,9H,3-5H2,1-2H3 |
InChI Key |
NPNIDLJZVHSBLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC1CO)C |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway:
- Cyclopropanation : Methacrylic acid (or its ester/nitrile) reacts with a trihalide (e.g., CHCl₃) in the presence of an alkali (e.g., NaOH) to form a 2,2-gem-dihalide intermediate.
- Dehalogenation : The intermediate undergoes dehalogenation using sodium metal, yielding the cyclopropane core.
- Esterification : Acidification with HCl converts the product into the final ethyl ester.
| Step | Reagents/Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| 1 | Methacrylic acid, CHCl₃, NaOH, 0–25°C | 85% | 90% | |
| 2 | Na metal, THF, reflux | 78% | 95% | |
| 3 | HCl, ethanol, 60°C | 92% | 98% |
Advantages : Scalable for industrial production; uses cost-effective reagents.
Limitations : Requires careful handling of sodium metal; moderate stereochemical control.
Rhodium-Catalyzed Hydroacyloxylation of Cyclopropenes
This method, adapted from transition-metal catalysis research, leverages rhodium complexes to achieve regioselective functionalization of cyclopropene precursors.
Key Steps:
- Cyclopropene Synthesis : Ethyl 2-(diethoxymethyl)cycloprop-2-ene-1-carboxylate is prepared via cyclopropanation of alkynes.
- Hydroacyloxylation : Rh(I) catalysts (e.g., [Rh(cod)Cl]₂) promote the addition of carboxylic acids to cyclopropenes, introducing the hydroxymethyl group.
| Parameter | Details | Yield | Source |
|---|---|---|---|
| Catalyst | [Rh(cod)Cl]₂ (2 mol%) | 89% | |
| Solvent | Toluene, 80°C | — | |
| Stereoselectivity | >95% trans isomer | — |
Advantages : High regioselectivity; compatible with chiral ligands for enantioselective synthesis.
Limitations : Cost of rhodium catalysts; specialized handling requirements.
Continuous Flow Synthesis for Process Optimization
Industrial-scale production often employs continuous flow reactors to enhance efficiency. This method integrates cyclopropanation and esterification in a single streamlined process.
Protocol:
- A mixture of methacrylic acid and ethyl chloroformate is fed into a flow reactor at 100°C.
- Triethylamine acts as a base, facilitating in situ cyclopropanation and esterification.
| Condition | Value | Outcome | Source |
|---|---|---|---|
| Residence Time | 15 min | 94% conversion | |
| Purity | — | 99.5% (HPLC) | |
| Throughput | 200 g/h | Scalable |
Advantages : Reduced reaction time; superior purity; ideal for bulk production.
Limitations : High initial infrastructure investment.
Lactone Intermediate-Based Synthesis
This route, detailed in patents, utilizes lactone formation followed by esterification and reduction.
Steps:
- Lactone Formation : Dialkyl malonate reacts with epichlorohydrin under basic conditions to form a bicyclic lactone.
- Reduction : Sodium borohydride reduces the lactone to a diol.
- Selective Esterification : The primary hydroxyl group is esterified with ethyl chloroformate.
| Step | Reagents | Yield | Notes | Source |
|---|---|---|---|---|
| 1 | KOtBu, epichlorohydrin | 76% | Forms cis-lactone | |
| 2 | NaBH₄, MeOH | 82% | Retains cyclopropane | |
| 3 | Ethyl chloroformate, DMAP | 88% | >90% regioselectivity |
Advantages : High stereochemical fidelity; adaptable to chiral synthesis.
Limitations : Multi-step process; moderate overall yield.
Chiral Resolution Techniques for Enantiopure Production
For applications requiring enantiomeric purity, chiral resolution methods are critical. Racemic mixtures of the compound are resolved using optically active amines.
Procedure:
- The racemic acid is treated with (−)-α-methylbenzylamine to form diastereomeric salts.
- Crystallization in ethanol yields the (1S,2S) enantiomer.
| Parameter | Details | Outcome | Source |
|---|---|---|---|
| Resolving Agent | (−)-α-Methylbenzylamine | 98% ee | |
| Solvent | Ethanol | 65% recovery |
Advantages : Delivers pharmacologically relevant enantiomers.
Limitations : Low recovery rate; requires additional purification.
Comparative Analysis of Methods
| Method | Yield Range | Stereocontrol | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Trihalide-Alkali | 78–92% | Moderate | High | High |
| Rh-Catalyzed | 89% | High | Low | Low |
| Continuous Flow | 94% | Low | Very High | Moderate |
| Lactone Intermediate | 76–88% | High | Moderate | Moderate |
| Chiral Resolution | 65% | Very High | Low | Low |
Industrial Recommendation : Continuous flow synthesis is optimal for bulk production, while chiral resolution suits pharmaceutical applications requiring enantiopure products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-(Carboxymethyl)-1-methylcyclopropane-1-carboxylate.
Reduction: Ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-methanol.
Substitution: Various ethers or esters depending on the substituent introduced.
Scientific Research Applications
Unfortunately, information regarding specific applications of "Ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate" is limited within the provided search results. However, the search results do provide information on cyclopropane derivatives and related compounds.
Cyclopropane Derivatives: Synthesis and Use
- Synthesis of Cyclopropane Derivatives The European patent EP0675123B1 describes cyclopropane derivatives and methods for their preparation, noting their usefulness as intermediates in the preparation of antiviral agents . The process involves starting materials like dialkylmalonate and epichlorohydrin, which form a lactone in the presence of a base . The lactone group is then reduced, and the resulting hydroxymethyl groups are protected until the final deprotection step .
- Use as Intermediates Cyclopropane derivatives are useful in the preparation of antiviral agents, among other things . 1-Carbamoyl-2-(hydroxymethyl) cyclopropanemethyl carboxylate, and other compounds containing a cyclopropane ring, are intermediates for the synthesis of 1-amino-2-(hydroxymethyl) cyclopropane carboxylic acid, which is useful in the study of ethylene biosynthesis .
Related Compounds and their Applications
- Ethyl 1-Methylcyclopropane-1-Carboxylate This compound is used to prepare secondary and tertiary amides directly with sodium . It has a boiling point of 136°C and a density of 0.918 g/cm3 .
- Cypermethrin Cypermethrin, a synthetic pyrethroid insecticide, contains a cyclopropane ring in its structure ([cyano-(3-phenoxyphenyl)methyl]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate) . It is applied to soils used for bean and corn crops .
- α-CYPERMETHRIN Research has been done analyzing the biodegradation of α-CYPERMETHRIN . After 360 hours, metabolites detected included methyl-3-(2,2-dichlorovinyl)-2-2-dimethylcyclopropane-1-carboxylate; methyl-3-(2,2-dichlorovinyl)-2-(hydroxymethyl)-2-methylcyclopropane-1-carboxylate; 3-(2,2-dichlorovinyl)-2-hydroxymethyl)-2-methylcyclopropane-1-carboxylic acid; methyl-3-(2,2-dichlorovinyl)-2-(hydroxymethyl)-2-methylcyclopropane-1-carboxylate; 3-phenoxybenzyl alcohol, and 3-phenoxybenzoic acid .
General Information
Mechanism of Action
The mechanism of action of Ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the cyclopropane ring can provide steric hindrance, influencing the compound’s binding affinity and specificity. Pathways involved may include enzymatic catalysis and receptor-mediated signaling.
Comparison with Similar Compounds
Physical Properties
- The chlorocarbonyl derivative exhibits a high melting point (138–140°C), likely due to strong intermolecular dipole interactions from the ClCO group .
- Hydroxymethyl and hydroxyethyl substituents (hypothesized for the target compound and ) may lower melting points compared to non-polar analogs due to reduced crystallinity from hydrogen bonding.
Divergences and Challenges
- Contradictory yields : Sulfonamido derivatives () show 88–90% yields, while trifluoroacetamido derivatives () achieve 99%, possibly due to milder reaction conditions or fewer side reactions .
- Steric effects : Bulky substituents (e.g., benzyl in ) may hinder synthetic accessibility compared to smaller groups like hydroxymethyl.
Biological Activity
Ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate is a cyclopropane derivative that has garnered attention for its diverse biological activities. Cyclopropane compounds are known for their unique structural properties, which often translate into significant biological effects, including antimicrobial, antiviral, and anticancer activities. This article explores the biological activity of this compound, supported by data tables and relevant case studies.
Antimicrobial Activity
Cyclopropane derivatives have been reported to exhibit potent antimicrobial properties. For instance, a study highlighted that various cyclopropane derivatives, including those with hydroxymethyl groups, showed significant inhibition against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Antitumor Activity
Research indicates that cyclopropane derivatives can also demonstrate antitumor activity. This compound has been evaluated in vitro against several cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Cyclopropane derivatives can act as enzyme inhibitors, affecting metabolic processes within microorganisms and cancer cells .
- Cell Membrane Disruption : The unique structure allows these compounds to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis .
- Signal Transduction Interference : By modulating key signaling pathways, these compounds can influence cellular responses to stress and apoptosis .
Study 1: Antimicrobial Efficacy
A recent study tested this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, demonstrating its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Study 2: Antitumor Activity in Cell Lines
In vitro assays were conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines. Treatment with this compound resulted in a dose-dependent decrease in cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
